molecular formula C10H5ClN2 B154564 4-Chloroquinoline-5-carbonitrile CAS No. 132586-14-2

4-Chloroquinoline-5-carbonitrile

Cat. No. B154564
CAS RN: 132586-14-2
M. Wt: 188.61 g/mol
InChI Key: CZFLCFMMESPBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloroquinoline-5-carbonitrile is a chemical compound with the CAS Number: 132586-14-2 . It has a molecular weight of 188.62 . The IUPAC name for this compound is 4-chloro-5-quinolinecarbonitrile .


Synthesis Analysis

The synthesis of 4-Chloroquinoline-5-carbonitrile and its derivatives involves various methods. One such method involves the application of Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde . The carbaldehyde functional group was transformed into nitriles using POCl3 and NaN3, which was subsequently converted to amide using CH3CO2H and H2SO4 .


Molecular Structure Analysis

The molecular structure of 4-Chloroquinoline-5-carbonitrile consists of a quinoline core, which is a nitrogen-containing bicyclic compound . The compound has a chlorine atom at the 4th position and a carbonitrile group at the 5th position .


Chemical Reactions Analysis

The chemical reactions of 4-Chloroquinoline-5-carbonitrile derivatives are diverse and depend on the substituents at various positions . For instance, the reactions of the chloro substituent at the 2nd or 4th position, as well as the cyano substituent at the 3rd position, have been studied .


Physical And Chemical Properties Analysis

4-Chloroquinoline-5-carbonitrile is a white solid . It has a molecular formula of C10H5ClN2 and an average mass of 163.604 Da .

Safety and Hazards

According to the safety data sheet, 4-Chloroquinoline-5-carbonitrile can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

Future Directions

Quinoline derivatives, including 4-Chloroquinoline-5-carbonitrile, have shown promise in various areas of medicine due to their wide range of biological activities . Future research may focus on synthesizing new structural prototypes with more effective antimicrobial, antiviral, and anticancer activity .

properties

IUPAC Name

4-chloroquinoline-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-8-4-5-13-9-3-1-2-7(6-12)10(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFLCFMMESPBGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CC=C2Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624054
Record name 4-Chloroquinoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroquinoline-5-carbonitrile

CAS RN

132586-14-2
Record name 4-Chloroquinoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.